molecular formula C4H4F2O2 B3395694 4,4-Difluoro-but-2-enoic acid CAS No. 944328-71-6

4,4-Difluoro-but-2-enoic acid

Cat. No. B3395694
M. Wt: 122.07 g/mol
InChI Key: IAXOWEBVJCVNQS-OWOJBTEDSA-N
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Description

4,4-Difluoro-but-2-enoic acid is a chemical compound with the molecular formula C4H4F2O2 . It has a molecular weight of 122.07 . This compound is a white solid and is used in laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

The InChI code for 4,4-Difluoro-but-2-enoic acid is 1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H, (H,7,8)/b2-1+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Safety And Hazards

4,4-Difluoro-but-2-enoic acid is classified as a dangerous substance. It has hazard codes of H314 and H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Safety precautions should be taken when handling this compound, including avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

The future directions of research and applications involving 4,4-Difluoro-but-2-enoic acid are not specified in the sources I found. Given its use in laboratory chemicals and the manufacture of substances , it’s possible that future research could explore new synthesis methods, applications, or properties of this compound.

properties

IUPAC Name

(E)-4,4-difluorobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOWEBVJCVNQS-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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